4-Bromo-3-(hydroxymethyl)benzoic acid
Overview
Description
4-Bromo-3-(hydroxymethyl)benzoic acid is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.05 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(hydroxymethyl)benzoic acid consists of a benzene ring substituted with a bromo group, a hydroxymethyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
4-Bromo-3-(hydroxymethyl)benzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Chemical Properties and Structure
“4-Bromo-3-(hydroxymethyl)benzoic acid” has the molecular formula C8H7BrO3 and a molecular weight of 231.05 . It is also known by other names such as “Benzoic acid, p-bromo-”, “p-Bromobenzoic acid”, “4-Bromobenzoic acid”, and "p-Carboxybromobenzene" .
Thermochemistry
The compound has been studied for its thermochemical properties. For instance, its heat of formation (ΔfH° solid) and heat of combustion (ΔcH° solid) have been measured .
Metabolite Detection
The compound has been used in bromine-specific detection of the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats by inductively coupled plasma mass spectrometry .
Metabolic Fate Study
“4-Bromo-3-(hydroxymethyl)benzoic acid” has been used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes incubation using high temperature liquid chromatography .
Synthesis of Agrochemicals
The compound is used as an intermediate for the synthesis of agrochemicals .
Synthesis of Pharmaceutical Compounds
It is also used as an intermediate in the synthesis of pharmaceutical compounds .
Synthesis of Chemical Intermediates
The compound is used in the synthesis of chemical intermediates .
Liquid Crystal Synthesis
“4-Bromo-3-(hydroxymethyl)benzoic acid” is used in the synthesis of liquid crystals .
Safety and Hazards
4-Bromo-3-(hydroxymethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromobenzoic acids can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid derivatives generally have high gi absorption and are bbb permeant .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level .
Action Environment
The action of 4-Bromo-3-(hydroxymethyl)benzoic acid can be influenced by various environmental factors. For instance, its stability can be affected by moisture . Moreover, it’s known that the compound should be stored in a dry, room temperature environment .
properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704390 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
790230-04-5 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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